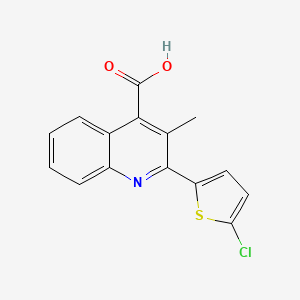

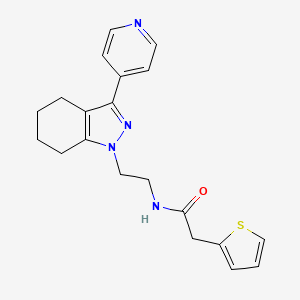

![molecular formula C21H19N3O4 B2891520 N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941885-18-3](/img/structure/B2891520.png)

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as EN6, is a synthetic compound that belongs to the pyridine carboxamide family. It has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. EN6 is a versatile compound that can be used in a wide range of applications, from drug development to understanding the mechanisms of disease.

Scientific Research Applications

Antidepressant and Nootropic Agents

Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones : This study describes the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds exhibited antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Asha B. Thomas et al., 2016).

Enantioselective Syntheses

Enantioselective Michael Reactions : This research focuses on the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with good to excellent diastereoselectivity. Such reactions are crucial for the synthesis of complex organic compounds with potential applications in medicinal chemistry and drug development (Revial et al., 2000).

Cerebral Vasodilators

Determination of a New Cerebral Vasodilator : This study presents a sensitive method for quantifying a novel cerebral vasodilator, YC-93, in plasma. YC-93 is structurally related to pyridine analogues, demonstrating the importance of such compounds in developing therapeutic agents for treating cerebral conditions (S. Higuchi et al., 1975).

Radiosensitizers and Cytotoxins

Synthesis of Nitrothiophenes : Research on 2- and 3-nitrothiophene-5-carboxamides explored their efficacy as radiosensitizers and bioreductively activated cytotoxins. This highlights the role of nitro-substituted compounds in cancer therapy, suggesting possible research directions for related compounds in oncology (M. Threadgill et al., 1991).

Vasodilators and Antihypertensive Agents

Antihypertensive Agents and Coronary Vessel Dilators : A study on 1,4-dihydropyridines bearing carboxy functions and substituted in the 4-position by phenyl groups revealed their potential as antihypertensive agents and coronary vessel dilators. This underscores the therapeutic significance of pyridine derivatives in cardiovascular diseases (W. Abernathy, 1978).

properties

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-16-7-3-4-9-19(16)22-21(26)17-10-11-20(25)23(14-17)13-15-6-5-8-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLSAMIXYLIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

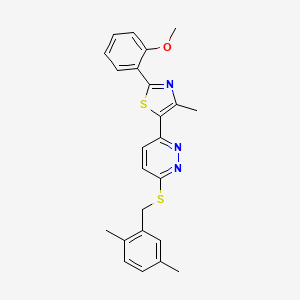

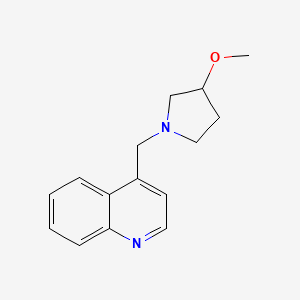

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

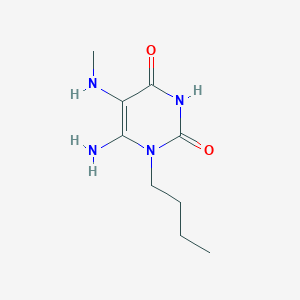

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)

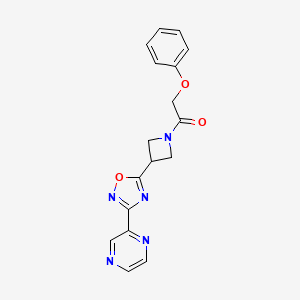

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)